molecular formula C14H12ClNO2 B7587950 N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide

Cat. No.: B7587950
M. Wt: 261.70 g/mol
InChI Key: SGQPJUCTSXTRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is an organic compound that features a chlorinated phenyl group and a hydroxy-substituted phenyl group connected by an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide typically involves the reaction of 3-chloroaniline with 3-hydroxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amine group

    Substitution: Formation of substituted derivatives

Scientific Research Applications

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesic or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-hydroxyphenyl)acetamide
  • N-(2-chlorophenyl)-2-(2-hydroxyphenyl)acetamide
  • N-(3-bromophenyl)-2-(3-hydroxyphenyl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxy groups on the phenyl rings. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxy group in the meta position relative to the acetamide linkage can influence the compound’s ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-4-2-5-12(9-11)16-14(18)8-10-3-1-6-13(17)7-10/h1-7,9,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQPJUCTSXTRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.